p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene--D-mannopyranoside
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Overview
Description
p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside: is a complex organic compound with the molecular formula C25H27NO9 and a molecular weight of 485.48 g/mol . It is primarily used in biochemical research, particularly in the study of carbohydrate chemistry and enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannopyranoside are protected using benzoyl and cyclohexylidene groups.
Nitration: The nitro group is introduced to the phenyl ring through a nitration reaction.
Coupling Reaction: The protected mannopyranoside is then coupled with p-nitrophenol under specific conditions to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is possible under suitable conditions.
Substitution: The benzoyl and cyclohexylidene groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
Oxidation: Products include nitro derivatives and carboxylic acids.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted mannopyranosides depending on the reagents used.
Scientific Research Applications
p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside is used in various scientific research fields:
Chemistry: It is used to study carbohydrate chemistry and the mechanisms of glycosidic bond formation and cleavage.
Biology: The compound is used in enzymatic assays to study the activity of glycosidases and other carbohydrate-modifying enzymes.
Medicine: Research involving this compound helps in understanding the biochemical pathways involving carbohydrates, which can be crucial for developing treatments for metabolic disorders.
Mechanism of Action
The mechanism of action of p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside involves its interaction with specific enzymes that recognize and cleave glycosidic bonds. The compound acts as a substrate for these enzymes, allowing researchers to study the enzyme’s activity and specificity. The molecular targets include glycosidases and other carbohydrate-processing enzymes .
Comparison with Similar Compounds
Similar Compounds
- p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-glucopyranoside
- p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-galactopyranoside
Uniqueness
p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene–D-mannopyranoside is unique due to its specific structure, which makes it a valuable tool for studying mannose-specific enzymes. Its unique protective groups and nitrophenyl moiety allow for selective reactions and easy detection in enzymatic assays .
Properties
Molecular Formula |
C25H27NO9 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate |
InChI |
InChI=1S/C25H27NO9/c27-20-22(34-23(28)16-7-3-1-4-8-16)21-19(15-31-25(35-21)13-5-2-6-14-25)33-24(20)32-18-11-9-17(10-12-18)26(29)30/h1,3-4,7-12,19-22,24,27H,2,5-6,13-15H2 |
InChI Key |
RVVIQVXUQHZOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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